molecular formula C7H3Cl2IO2 B13485014 2,4-Dichloro-6-iodobenzoic acid

2,4-Dichloro-6-iodobenzoic acid

Cat. No.: B13485014
M. Wt: 316.90 g/mol
InChI Key: DFKPCURHGHHJGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-6-iodobenzoic acid is an organic compound with the molecular formula C7H3Cl2IO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 6 is replaced by an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-iodobenzoic acid can be achieved through several methods. One common approach involves the iodination of 2,4-dichlorobenzoic acid. This can be done using iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .

Industrial Production Methods

Industrial production of this compound often involves the liquid-phase oxidation of 2,4-dichlorotoluene. This process uses a catalyst containing cobalt, manganese, and bromine, and is carried out in the presence of molecular oxygen at elevated temperatures (100-220°C). The resulting product is then purified to obtain high yields of this compound .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-iodobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction Reactions: The compound can be reduced to form different products depending on the reducing agents used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, esters, and amides, depending on the specific reagents and conditions used .

Scientific Research Applications

2,4-Dichloro-6-iodobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-iodobenzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved include oxidative stress pathways, where the compound can induce or mitigate oxidative damage in cells .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorobenzoic acid
  • 2-Iodobenzoic acid
  • 4-Iodobenzoic acid

Uniqueness

2,4-Dichloro-6-iodobenzoic acid is unique due to the presence of both chlorine and iodine atoms on the benzene ring. This combination of substituents imparts distinct chemical properties, making it more reactive in certain types of reactions compared to its analogs. The presence of iodine also enhances its potential biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C7H3Cl2IO2

Molecular Weight

316.90 g/mol

IUPAC Name

2,4-dichloro-6-iodobenzoic acid

InChI

InChI=1S/C7H3Cl2IO2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12)

InChI Key

DFKPCURHGHHJGR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(=O)O)I)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.